molecular formula C18H20N4O B2359394 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537001-93-7

9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2359394
CAS No.: 537001-93-7
M. Wt: 308.385
InChI Key: VATPVZNYYXYYPL-UHFFFAOYSA-N
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Description

“9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones and their derivatives, such as 1,2,4-triazoloquinazolinones, are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .


Synthesis Analysis

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method results in good yields and has several advantages, including short reaction time, mild reaction conditions, readily available and inexpensive materials, environmentally friendly, no need for column chromatography, and simple work-up procedure .


Molecular Structure Analysis

The molecular formula of this compound is C20H24N4O, with an average mass of 336.431 Da and a monoisotopic mass of 336.195007 Da .


Chemical Reactions Analysis

The reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has been conducted on the synthesis and chemical properties of triazoloquinazolinones, which are related to the compound of interest. A practical synthesis method for triazoloquinazolinones involves the Dimroth rearrangement, demonstrating the chemical reactivity and potential for diverse chemical modifications of this class of compounds (Hsu et al., 2008). Another study focused on the synthesis and potential antihypertensive activity of novel triazoloquinazolinones, highlighting the broad applicability of this chemical structure in medicinal chemistry (Alagarsamy & Pathak, 2007).

Antimicrobial Activity

Triazoloquinazolinones have shown significant antimicrobial activity, with studies synthesizing novel compounds that demonstrate effectiveness against various bacteria and fungi. This indicates the potential for these compounds to be used in the development of new antimicrobial agents (Pandey et al., 2009).

Antioxidant Properties

The antioxidant capabilities of triazoloquinazolinones have been explored, suggesting their utility in combating oxidative stress-related diseases. A study synthesized a series of these compounds, evaluating their radical scavenging activity, which could inform future research into their potential therapeutic applications (Sompalle & Roopan, 2016).

Antihistaminic Activity

Research into the antihistaminic properties of triazoloquinazolinones has produced compounds with significant activity, indicating potential for use in treating allergic reactions. These studies provide a basis for further investigation into the therapeutic applications of these compounds (Alagarsamy et al., 2007).

Properties

IUPAC Name

9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-11(2)12-6-8-13(9-7-12)17-16-14(4-3-5-15(16)23)21-18-19-10-20-22(17)18/h6-11,17H,3-5H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATPVZNYYXYYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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